molecular formula C7H17ClN2O2S B11880430 N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride

N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B11880430
M. Wt: 228.74 g/mol
InChI Key: KPMDPCIYQBKKLU-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)ethane-1-sulfonamide hydrochloride is a piperidine-based sulfonamide derivative with a molecular formula of C₇H₁₅N₂O₂S·HCl. The compound features a piperidine ring substituted at the 3-position with an ethanesulfonamide group and is stabilized as a hydrochloride salt.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-piperidin-3-ylethanesulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-4-3-5-8-6-7;/h7-9H,2-6H2,1H3;1H

InChI Key

KPMDPCIYQBKKLU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Structure and Synthesis

N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride features a piperidine ring connected to an ethane sulfonamide group. Its molecular formula is C₇H₁₆N₂O₂S, and it has a molecular weight of 192.28 g/mol. The synthesis typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. This reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to neutralize hydrochloric acid produced during the process.

Antimicrobial Properties

One of the primary applications of this compound is its antimicrobial activity . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production in bacteria. Research indicates that this compound can effectively target resistant strains of bacteria, enhancing its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, making it a valuable candidate in drug development. Its interactions with biological macromolecules are crucial for understanding how modifications to its structure can improve efficacy against various pathogens .

Applications in Drug Development

This compound serves as a building block in the synthesis of more complex molecules in medicinal chemistry. Its unique piperidine and sulfonamide combination enhances its biological activity compared to other similar compounds. The compound's versatility allows it to be used in diverse research fields, particularly in developing new therapeutic agents.

Study on Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Investigation of Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in inflammatory pathways. The results indicated that this compound could modulate enzyme activity, leading to potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride with two structurally related compounds from the evidence:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Solubility Key Applications
N-(Piperidin-3-yl)ethane-1-sulfonamide·HCl C₇H₁₅N₂O₂S·HCl Sulfonamide, Piperidine, Hydrochloride 238.7 High (due to HCl salt) Enzyme inhibition, drug development
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-2) C₁₄H₁₉N₂O₃ Ester, Piperidine, Ketone 263.3 Moderate (organic solvents) Intermediate in alkaloid synthesis
1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol·HCl C₁₃H₁₈ClNO Piperidine, Aryl, Hydroxyl, Hydrochloride 247.7 Moderate (polar solvents) Material science, agrochemicals
Key Observations:

Functional Groups :

  • The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to esters (e.g., compound 1-2) or aryl-alcohol groups (e.g., 1-(4-(piperidin-3-yl)phenyl)ethan-1-ol·HCl). This property is critical for interactions with biological targets like carbonic anhydrases or proteases .
  • Hydrochloride salts in both the target compound and 1-(4-(piperidin-3-yl)phenyl)ethan-1-ol·HCl improve aqueous solubility, favoring pharmaceutical formulations .

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight (238.7 g/mol), which may enhance bioavailability compared to bulkier analogs like compound 1-2 (263.3 g/mol) .
  • Ester-containing derivatives (e.g., 1-2) exhibit lower polarity, limiting water solubility but favoring organic-phase reactions .

Contrasting Properties

  • Reactivity :
    Sulfonamides are more acidic (pKa ~10) than esters or alcohols, enabling deprotonation under physiological conditions for targeted binding .
  • Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation of piperidine-3-amine, whereas compound 1-2 involves multi-step reductive amination and esterification .

Biological Activity

N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₆N₂O₂S
  • Molecular Weight : 192.28 g/mol
  • Functional Groups : Sulfonamide and piperidine

The compound's structure features a sulfonamide functional group, which is known for its role in various biological activities, especially in medicinal chemistry. The presence of the piperidine ring enhances its interaction with biological targets, making it a valuable compound for research.

This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it has been shown to inhibit enzyme activity by occupying active sites or allosteric sites, thereby preventing substrate binding and catalytic action.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that it could be comparable to established antibiotics like ampicillin .

Bacterial StrainMIC (µg/mL)Comparison to Ampicillin
Staphylococcus aureus16Comparable
Escherichia coli32About 50% of ampicillin

Anticancer Activity

The compound has also shown potential in cancer research. Studies indicate that it can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, preliminary data suggest that it may act as an inhibitor of protein arginine methyltransferase (PRMT5), which is implicated in various cancers .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study evaluated the inhibitory effects of this compound on PRMT5. The compound displayed an IC50 value indicating significant potency against this target, suggesting its potential use in targeted cancer therapies .
  • Antimicrobial Testing :
    In a comparative study, the compound was tested alongside traditional antibiotics against clinical isolates of Staphylococcus aureus. Results showed that it exhibited antimicrobial activity comparable to that of ampicillin, highlighting its potential as an alternative therapeutic agent .
  • Synthesis and Biological Evaluation :
    The synthesis of this compound typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The resultant product was evaluated for its biological activity across various assays, confirming its role as a potent inhibitor in enzyme assays.

Q & A

Basic: What synthetic methodologies are recommended for N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride?

Category: Synthesis & Characterization
Answer:
The synthesis typically involves:

Piperidine Functionalization: Introducing the sulfonamide group via nucleophilic substitution between ethanesulfonyl chloride and a piperidin-3-amine precursor.

Salt Formation: Reacting the free base with hydrochloric acid to improve aqueous solubility .

Purification: Techniques like recrystallization (using ethanol/water mixtures) or reverse-phase HPLC ensure >98% purity. Analytical tools (NMR, LC-MS) confirm structural integrity .

Basic: How does the hydrochloride salt enhance experimental utility?

Category: Physicochemical Optimization
Answer:
The hydrochloride salt increases aqueous solubility, critical for in vitro assays (e.g., receptor binding studies). Solubility can be quantified via UV-Vis spectroscopy at λmax ~255 nm in phosphate-buffered saline (pH 7.4). Stability studies (e.g., thermal gravimetric analysis) confirm no degradation at -20°C over ≥5 years .

Advanced: How do structural analogs compare in receptor binding profiles?

Category: Structure-Activity Relationships (SAR)
Answer:
Key modifications and their effects:

CompoundModificationBiological Impact
N-(piperidin-4-yl) analogPositional isomer of piperidineReduced affinity for neurotransmitter transporters
(S)-enantiomerChiral center at piperidin-3-yl10-fold higher selectivity for σ-1 receptors
Cyclopropane derivativesRigid cyclopropane ringEnhanced metabolic stability but lower solubility
SAR studies recommend enantiomeric resolution (chiral HPLC) and molecular docking (AutoDock Vina) to prioritize analogs .

Advanced: How to address contradictions in reported IC₅₀ values across studies?

Category: Data Interpretation & Validation
Answer:
Discrepancies may arise from:

  • Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states.
  • Receptor Source: Recombinant vs. native receptor preparations (e.g., HEK293 vs. neuronal membranes).
    Methodological Solutions:

Standardize assays using WHO-recommended reference protocols .

Validate results with orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .

Basic: What analytical techniques confirm compound identity and purity?

Category: Quality Control
Answer:

  • 1H/13C NMR: Verify piperidine ring protons (δ 1.5–2.8 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .
  • HPLC-MS: Monitor retention time (C18 column, acetonitrile/0.1% TFA gradient) and m/z 228.74 [M+H]+ .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 36.7%, H: 7.4%) .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Category: Pharmacological Optimization
Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify reactive intermediates (e.g., N-oxides) that may bind non-specifically .
  • Dose Escalation: Conduct PK/PD modeling to establish a therapeutic window (e.g., ED₅₀ vs. LD₅₀ in rodent models) .
  • Selective Receptor Antagonists: Co-administer antagonists (e.g., NE-100 for σ-1 receptors) to isolate target effects .

Basic: What safety protocols are recommended for handling this compound?

Category: Laboratory Safety
Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hoods) .
  • Spill Management: Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal: Incinerate at >800°C in certified facilities .

Advanced: How to model its pharmacokinetics using computational tools?

Category: In Silico Methods
Answer:

  • ADME Prediction: SwissADME or pkCSM to estimate logP (≈1.2), BBB permeability (CNS MPO score: 4.5), and CYP3A4 metabolism .
  • Molecular Dynamics (MD): Simulate binding to target receptors (e.g., 5-HT₆) using GROMACS with CHARMM36 force fields .

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